Cas no 691370-41-9 (N-(1E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidenebenzenesulfonamide)

N-(1E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidenebenzenesulfonamide structure
691370-41-9 structure
Product Name:N-(1E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidenebenzenesulfonamide
CAS No:691370-41-9
MF:C15H15NO5S
MW:321.348303079605
CID:6061609
PubChem ID:135591362
Update Time:2025-08-05

N-(1E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidenebenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidenebenzenesulfonamide
    • (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide
    • Benzenesulfonamide, N-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]-
    • N-[(1E)-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]BENZENESULFONAMIDE
    • SMR000641117
    • HMS1429A22
    • F1537-0032
    • MLS001167079
    • Z57347454
    • 691370-41-9
    • CHEMBL3194908
    • SR-01000013108
    • AKOS001181489
    • SR-01000013108-1
    • IDI1_019088
    • MFCD03847600
    • (NE)-N-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]benzenesulfonamide
    • Inchi: 1S/C15H15NO5S/c1-20-13-8-11(9-14(21-2)15(13)17)10-16-22(18,19)12-6-4-3-5-7-12/h3-10,17H,1-2H3
    • InChI Key: YYOLLYBPXIFCIA-UHFFFAOYSA-N
    • SMILES: C1(S(N=CC2=CC(OC)=C(O)C(OC)=C2)(=O)=O)=CC=CC=C1

Computed Properties

  • Exact Mass: 321.06709375g/mol
  • Monoisotopic Mass: 321.06709375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 453
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 93.6Ų

N-(1E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidenebenzenesulfonamide Pricemore >>

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